Cas no 41510-23-0 (Biriperone)

Biriperone structure
Biriperone structure
Product Name:Biriperone
CAS No:41510-23-0
MF:C24H26FN3O
MW:391.481149196625
CID:927038
PubChem ID:68663
Update Time:2025-04-19

Biriperone Chemical and Physical Properties

Names and Identifiers

    • Biriperone
    • centbutindole
    • 41510-23-0
    • (1)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butan-1-one
    • 1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
    • BIRIPERONE [MART.]
    • 2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indole
    • 42021-34-1
    • 1-(4-fluoro-phenyl)-4-(3,4,6,7,12,12a-hexahydro-1H-pyrazino[1'',2'':1,6]pyrido[3,4-b]indol-2-yl)-butan-1-one
    • BDBM50133931
    • Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2'
    • Q27261482
    • UNII-5776HBV7UD
    • NSC143691
    • EINECS 255-629-5
    • CHEBI:135615
    • Biriperone [INN]
    • DTXSID60866048
    • SCHEMBL635469
    • Biriperonum [Latin]
    • (+/-)-4'-FLUORO-4-(3,4,6,7,12,12A-HEXAHYDROPYRAZINO(1',2':1,6)PYRIDO(3,4-B)INDOL-2(1H)-YL)BUTYROPHENONE
    • NSC-143691
    • NSC 143691
    • (+-)-4'-Fluoro-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butyrophenone
    • CHEMBL136711
    • Biriperonum
    • (+/-)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
    • YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • Biriperona [Spanish]
    • 5776HBV7UD
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
    • Biriperona
    • Butyrophenone, 4'-fluoro-4-(1,2,3,4,6,7,12,12a-octahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2-yl)-
    • Inchi: 1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
    • InChI Key: YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CCCN1CCN2CC3=C(C4C=CC=CC=4N3)CC2C1)=O

Computed Properties

  • Exact Mass: 391.20600
  • Monoisotopic Mass: 391.20599062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 39.3Ų

Experimental Properties

  • Density: 1.1535 (estimate)
  • PSA: 39.34000
  • LogP: 3.88820
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd